molecular formula C9H14O3S2 B3053635 ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate CAS No. 54893-95-7

ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate

Cat. No. B3053635
Key on ui cas rn: 54893-95-7
M. Wt: 234.3 g/mol
InChI Key: AXMITKLWOIYLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04872901

Procedure details

In 100 ml of dimethyl sulfoxide is dissolved 50.0 g of ethyl acetoacetate. To the solution is added at room temperature 53.1 g of potassium carbonate, and the mixture is stirred for 30 minutes. To the resultant is added, while keeping the inner temperature at 10° C., 29.3 g of carbon disulfide dropwise over a period of 30 minutes, followed by stirring at 10° C. for one hour. To the mixture is further added 120.0g of methyl iodide dropwise at the same temperature over a period of 30 minutes, which is stirred at the same temperature for one hour. The inner temperature is reverted to room temperature, then the reaction mixture is stirred for one hour, poured into 200 ml of ice water, and extracted with dichloromethane. The extract is washed with water, dried and concentrated to give 66.0 g of the title compound as a light brown oil.
Quantity
53.1 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
120.0g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].[C:16](=S)=[S:17].CI.[CH3:21][S:22]([CH3:24])=O>>[C:3]([C:2](=[C:21]([S:17][CH3:16])[S:22][CH3:24])[C:1]([O:7][CH2:8][CH3:9])=[O:6])(=[O:4])[CH3:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
53.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
120.0g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Six
Name
Quantity
50 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resultant is added
CUSTOM
Type
CUSTOM
Details
at 10° C.
STIRRING
Type
STIRRING
Details
by stirring at 10° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
which is stirred at the same temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
is reverted to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)=C(SC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.